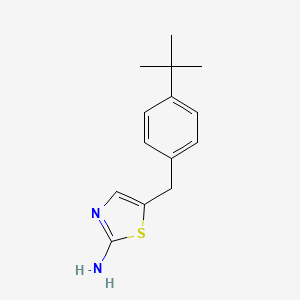

5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H18N2S/c1-14(2,3)11-6-4-10(5-7-11)8-12-9-16-13(15)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16) |

InChI Key |

GJGFVOIMMCLNED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Tert Butylbenzyl 1,3 Thiazol 2 Amine

Established Synthetic Routes to 1,3-Thiazol-2-amine Scaffolds

The synthesis of 2-aminothiazole (B372263) derivatives is a well-documented field, with several named reactions providing reliable access to this heterocyclic core. Among these, the Hantzsch thiazole (B1198619) synthesis remains a cornerstone methodology.

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and widely utilized method for the preparation of thiazole derivatives. derpharmachemica.com The standard reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comwikipedia.org For the specific synthesis of 1,3-thiazol-2-amine scaffolds, the reaction employs thiourea (B124793) as the thioamide component.

The general mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. nih.gov This one-pot procedure is versatile, allowing for the synthesis of structurally diverse thiazoles in good yields. derpharmachemica.com Modern variations of this synthesis often employ microwave irradiation or reusable catalysts to improve reaction times and yields while adhering to green chemistry principles. nih.govnih.gov

To construct the target molecule, 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine, the Hantzsch synthesis requires two specific precursors: thiourea and 1-halo-3-(4-tert-butylphenyl)propan-2-one . The halogen is typically bromine or chlorine.

The synthesis of the requisite α-haloketone can be achieved from 4-tert-butylphenylacetic acid. The acid would first be converted to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) and then hydrogen chloride or hydrogen bromide to yield the α-haloketone. The subsequent condensation with thiourea, typically carried out in a polar solvent like ethanol, leads to the formation of the desired 2-aminothiazole derivative. nih.gov The reaction is often heated to reflux to ensure completion. nih.gov

Table 1: Proposed Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1-Chloro-3-(4-tert-butylphenyl)propan-2-one | Thiourea | Ethanol | Reflux | This compound |

| 1-Bromo-3-(4-tert-butylphenyl)propan-2-one | Thiourea | Methanol | Reflux | This compound |

Derivatization Strategies of the this compound Core

The this compound molecule possesses several reactive sites that allow for diverse chemical modifications. These include the endocyclic thiazole nitrogen, the exocyclic primary amine, and the aromatic ring of the benzyl (B1604629) group.

The nitrogen atom at position 3 of the thiazole ring has a lone pair of electrons and can act as a nucleophile. pharmaguideline.com The most common modification at this site is N-alkylation. Reaction with alkyl halides, such as methyl iodide or ethyl bromide, results in the formation of quaternary thiazolium salts. wikipedia.orgpharmaguideline.com These salts are of interest as they are precursors to N-heterocyclic carbenes and have applications as catalysts. wikipedia.org The protonation of this nitrogen atom also readily occurs in the presence of acid. pharmaguideline.com

The primary amino group at the C2 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups. This group can act as a nucleophile, though its reactivity can be influenced by tautomeric forms. researchgate.netresearchgate.net

Common functionalization strategies include:

Acylation: The amine readily reacts with carboxylic acids (in the presence of coupling agents like EDCI), acid chlorides, or acid anhydrides to form the corresponding amides. researchgate.netnih.govnih.gov This is a widely used strategy to explore structure-activity relationships in medicinal chemistry. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, respectively. nih.gov

Schiff Base Formation: Condensation with various aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. nih.gov

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halogens or other functionalities at the 2-position. ias.ac.in

Table 2: Representative Derivatization Reactions at the Amine Moiety

| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |

| Acylation | Benzoyl chloride | Benzoyl | Amide |

| Acylation | Acetic anhydride | Acetyl | Amide |

| Urea Formation | Phenyl isocyanate | Phenylaminocarbonyl | Urea |

| Schiff Base Formation | Benzaldehyde | Benzylideneamino | Imine (Schiff Base) |

| Sulfonylation | Tosyl chloride | Tosyl | Sulfonamide |

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Nitration: Addition of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although this can be challenging due to the presence of the existing alkyl group and the basic nitrogen atoms in the thiazole ring.

Alternatively, variations can be introduced by starting with differently substituted benzyl precursors prior to the Hantzsch synthesis. This approach avoids potential issues with selectivity and compatibility of reagents with the thiazole ring.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic strategies are increasingly focused on the principles of green chemistry, which prioritize the use of less hazardous substances, energy efficiency, and waste reduction. For the synthesis of this compound, several advanced techniques can be employed, moving away from traditional, often harsh, reaction conditions. These methods include microwave-assisted synthesis, the use of novel catalysts, and solvent-free or environmentally benign solvent systems.

Microwave-Assisted Synthesis of Thiazole Amines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and improved purity. connectjournals.com

For the synthesis of this compound, a potential microwave-assisted approach would involve the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In this specific case, the required α-haloketone would be 1-bromo-3-(4-tert-butylphenyl)propan-2-one.

A representative microwave-assisted procedure could involve reacting 1-bromo-3-(4-tert-butylphenyl)propan-2-one with thiourea in a suitable solvent, such as ethanol, under microwave irradiation. nih.gov The reaction mixture would be subjected to a specific temperature and pressure in a sealed microwave reactor for a short duration, typically ranging from a few minutes to half an hour. nih.govvjs.ac.vn This method offers a significant advantage over conventional heating, which often requires several hours of refluxing. nih.gov The use of microwave irradiation can also lead to cleaner reactions with fewer byproducts. bepls.com

| Reactants | Solvent | Conditions | Reaction Time | Yield | Reference |

| α-Haloketones, Thioureas | Ethanol | Microwave Irradiation | 4-8 min | High | nih.gov |

| Aryl ketones, Thiosemicarbazide, Phenacyl bromides | None (Solvent-free) | Microwave Irradiation (300 W) | 30-175 s | Not specified | bepls.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol | Microwave Irradiation (250 psi) | Not specified | 89-95% | nih.gov |

Catalytic Methods in Thiazole Synthesis

The use of catalysts in the synthesis of 2-aminothiazoles can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. A variety of catalysts, including solid acids, nanoparticles, and heteropoly acids, have been explored for this purpose. researchgate.netrsc.org

For the synthesis of this compound, a one-pot catalytic approach could be employed. This would involve the reaction of 4-tert-butylphenylacetone, a halogenating agent (like N-bromosuccinimide or iodine), and thiourea in the presence of a suitable catalyst. nih.gov

Several catalytic systems have proven effective for the synthesis of 2-aminothiazoles:

Montmorillonite-K10: This acidic clay can act as a heterogeneous catalyst, facilitating the reaction between a methylcarbonyl compound, thiourea, and an iodination reagent. The reaction is typically carried out in a solvent like DMSO at elevated temperatures. researchgate.net

Magnetic Nanocatalysts: Novel magnetic nanocatalysts, such as Ca/4-MePy-IL@ZY-Fe3O4, have been developed for the one-pot synthesis of 2-aminothiazoles. These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse. nih.gov

Silica-Supported Catalysts: Silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. researchgate.net Similarly, silica (B1680970) chloride has been demonstrated as an effective heterogeneous catalyst for aminothiazole synthesis. rsc.org

| Catalyst | Reactants | Solvent | Temperature | Key Advantages | Reference |

| Montmorillonite-K10 | Methylcarbonyl, Thiourea, Iodine | DMSO | 80 °C | Efficient one-pot synthesis. | researchgate.net |

| Ca/4-MePy-IL@ZY-Fe3O4 | Methylcarbonyls, Thiourea, TCCA | Ethanol | 80 °C | Magnetically separable and reusable catalyst. | nih.gov |

| Ammonium-12-molybdophosphate (AMP) | Phenacyl bromides, Thioamides/Thiourea | Methanol | Room Temperature | Heterogeneous catalyst, easy removal. | rsc.org |

| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Not specified | Not specified | Reusable catalyst. | researchgate.net |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free or environmentally friendly synthetic routes for thiazole derivatives. researchgate.net These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

A solvent-free approach for the synthesis of this compound could involve the direct reaction of 1-bromo-3-(4-tert-butylphenyl)propan-2-one and thiourea by grinding the reactants together, possibly with a solid catalyst, or by heating the mixture in the absence of a solvent. researchgate.netorganic-chemistry.org This method can be highly efficient, with reactions sometimes proceeding to completion in a matter of seconds. organic-chemistry.org

Alternatively, the use of green solvents offers a more environmentally conscious approach compared to traditional organic solvents. Water and polyethylene (B3416737) glycol (PEG) are excellent examples of green solvents that have been successfully employed in thiazole synthesis. bepls.com

For instance, a reaction could be carried out by refluxing the α-haloketone and thiourea in water. bepls.com Another approach involves using PEG-400 as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea at elevated temperatures. bepls.com These methods are not only more sustainable but also often simplify the work-up procedure.

| Methodology | Reactants | Conditions | Key Advantages | Reference |

| Solvent-Free | 2-Bromoacetophenones, Thiourea | Grinding/Heating | Eco-friendly, rapid reaction, easy workup. | organic-chemistry.org |

| Green Solvent (PEG-400) | α-Diazoketones, Thiourea | 100 °C | Catalyst-free, simple, and rapid. | bepls.com |

| Green Solvent (Water) | Dithiocarbamates, α-Halocarbonyl compounds | Reflux | High-yielding, environmentally benign. | bepls.com |

Structure Activity Relationship Sar Studies of 5 4 Tert Butylbenzyl 1,3 Thiazol 2 Amine Analogues

Positional Effects of the Tert-butylbenzyl Group on Biological Activity

The placement of the tert-butylbenzyl moiety on the thiazole (B1198619) ring is a determinant of biological efficacy. Although direct SAR studies comparing the ortho-, meta-, and para-isomers of the tert-butylbenzyl group at the 5-position of the 2-aminothiazole (B372263) core are not extensively documented, general principles of medicinal chemistry suggest that such positional isomerism would significantly impact activity. The steric bulk of the tert-butyl group can influence the molecule's ability to fit into a biological target's binding site.

| Compound | Position of Tert-butyl Group | Anticipated Impact on Activity |

| Analogue 1 | Para (4-position) | Potentially optimal for binding in linear hydrophobic pockets. |

| Analogue 2 | Meta (3-position) | May alter binding conformation, potentially leading to different target selectivity or affinity. |

| Analogue 3 | Ortho (2-position) | Could introduce steric hindrance, possibly reducing binding affinity, or alternatively, promote a specific active conformation. |

Influence of Substituents on the Thiazole Ring System

Substitutions on the thiazole ring itself, at positions 4 and 5, have been shown to profoundly affect the biological activity of 2-aminothiazole derivatives. Research on related compounds, such as N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, highlights the importance of substituents on the thiazole core. In this series, a tert-butyl group at the 4-position of the thiazole ring was investigated, demonstrating that bulky alkyl groups at this position are tolerated and can contribute to activity.

Generally, the introduction of small alkyl groups, such as methyl, or larger aryl groups at the C4-position can influence the electronic and steric profile of the molecule. Similarly, modifications at the C5-position are critical. The 5-benzyl group is a common feature in many biologically active 2-aminothiazoles. The nature of this benzyl (B1604629) substituent, including the presence and position of groups like the tert-butyl moiety, plays a direct role in target interaction. Studies on other 2-aminothiazoles have shown that increasing the size of the substituent at the 5-position can lead to improved potency.

| Analogue | Substitution on Thiazole Ring | Observed/Predicted Biological Effect |

| Core Scaffold | 5-(4-tert-butylbenzyl) | The bulky hydrophobic group is likely crucial for target binding. |

| Analogue 4 | 4-methyl-5-(4-tert-butylbenzyl) | A small alkyl group at C4 may fine-tune the electronic properties and steric interactions. |

| Analogue 5 | 4-phenyl-5-(4-tert-butylbenzyl) | An aryl group at C4 could introduce additional π-π stacking interactions. |

| Analogue 6 | 5-(4-tert-butylbenzyl)-4-bromo | An electron-withdrawing group at C4 can alter the electron density of the ring and its hydrogen bonding capacity. |

Impact of Chemical Modifications at the 2-Amine Position

The 2-amino group of the thiazole ring is a key site for chemical modification and has been extensively studied in various 2-aminothiazole series. This primary amine is a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.

Acylation of the 2-amino group to form amides is a common strategy. For instance, in the series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamides, the introduction of a piperazinylacetamide moiety at this position was found to be crucial for their antitumor activity. The nature of the substituent on the piperazine (B1678402) ring further modulated this activity. This demonstrates that extending the molecule from the 2-amino position with functional groups capable of forming additional interactions (e.g., hydrogen bonds, ionic interactions) can significantly enhance potency.

| Modification at 2-Amine | Example Substituent | Potential Impact on Activity |

| Unsubstituted | -NH₂ | Provides a hydrogen bond donor and a site for protonation. |

| Acylation | -NH-CO-CH₂-piperazine | Can introduce additional binding interactions and improve pharmacokinetic properties. |

| Sulfonylation | -NH-SO₂-Aryl | May enhance binding through interactions with specific amino acid residues. |

| Urea/Thiourea (B124793) formation | -NH-CO-NH-Aryl | Increases hydrogen bonding potential. |

Conformational Analysis and Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine and its analogues is intrinsically linked to their biological activity. The relative orientation of the thiazole ring, the benzyl group, and the substituent at the 2-amino position can dictate how the molecule interacts with its biological target.

The bond connecting the benzyl group to the thiazole ring allows for rotational freedom. The preferred conformation will likely be one that minimizes steric clash while optimizing binding interactions. The bulky tert-butyl group on the benzyl ring will significantly influence the accessible conformations. Computational modeling studies on related thiazole derivatives have been used to predict low-energy conformations and to understand how these conformers might fit into a protein's active site.

Stereochemistry can also play a crucial role, particularly when chiral centers are introduced through modification. For example, if a substituent at the 2-amino position contains a stereocenter, the different enantiomers may exhibit significantly different biological activities. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

Comparative SAR with Other Thiazole and Thiadiazole Derivatives

To better understand the SAR of this compound analogues, it is useful to compare them with other structurally related heterocyclic compounds, such as other thiazole isomers and thiadiazole derivatives.

Thiazole Isomers: The position of the nitrogen and sulfur atoms in the five-membered ring defines the thiazole isomer. While 1,3-thiazoles are common in medicinal chemistry, other isomers like 1,2-thiazoles (isothiazoles) exist. The arrangement of heteroatoms influences the electron distribution, aromaticity, and hydrogen-bonding capabilities of the ring, which in turn affects biological activity.

Thiadiazole Derivatives: Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) ring systems are common bioisosteres of the 1,3-thiazole ring. Replacing the C-H at the 4- or 5-position of the thiazole with a nitrogen atom to form a thiadiazole can alter the molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. SAR studies comparing 5-benzyl-1,3-thiazole-2-amines with their 5-benzyl-1,3,4-thiadiazole-2-amine counterparts have shown that this bioisosteric replacement can lead to significant changes in activity and target selectivity. For instance, in some series, the thiadiazole core has been associated with enhanced potency.

| Heterocyclic Core | Key Differences from 1,3-Thiazole | Potential SAR Implications |

| 1,2-Thiazole (Isothiazole) | Different arrangement of N and S atoms. | Altered electronic properties and hydrogen bonding vectors. |

| 1,3,4-Thiadiazole | Replacement of C5-H with a nitrogen atom. | Increased hydrogen bond acceptor capacity, altered polarity and metabolic profile. |

| 1,2,4-Thiadiazole | Replacement of C4-H with a nitrogen atom. | Changes in ring electronics and substituent orientation. |

Preclinical Biological Evaluation of 5 4 Tert Butylbenzyl 1,3 Thiazol 2 Amine and Its Derivatives

In Vitro Antimicrobial Potential

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Thiazole (B1198619) derivatives have been a subject of interest in this area due to their demonstrated ability to inhibit the growth of a variety of microorganisms.

Antibacterial Activity against Pathogenic Strains

Derivatives of 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine have been evaluated for their ability to combat pathogenic bacteria. Studies on related 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have shown that modifications to the core structure can lead to significant antibacterial activity. For instance, certain derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in

Research into a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are structurally related to the target compound, has also been conducted, although specific antibacterial data was not the primary focus of the available research. researchgate.net The general class of 2-aminothiazoles has been widely explored for antibacterial properties, with various derivatives showing promising activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rasayanjournal.co.in

Table 1: Antibacterial Activity of Related Thiadiazole Derivatives

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Derivative A | ++ | + | + | - |

| Derivative B | + | ++ | - | - |

| Derivative C | +++ | ++ | + | + |

| Ciprofloxacin (Standard) | +++ | +++ | +++ | +++ |

Note: Activity is represented qualitatively (+ low, ++ moderate, +++ high) based on generalized findings for this class of compounds. Specific data for this compound was not available.

Antifungal Activity against Fungal Pathogens

In addition to their antibacterial potential, thiazole derivatives are being investigated for their efficacy against fungal pathogens. The structural motif of this compound suggests a potential for antifungal action. Studies on analogous 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have included testing against fungal strains such as Aspergillus niger and Candida albicans. rasayanjournal.co.in These investigations have revealed that certain substitutions on the phenyl ring can confer significant antifungal properties. rasayanjournal.co.in

Table 2: Antifungal Activity of Related Thiadiazole Derivatives

| Compound | Aspergillus niger | Candida albicans |

|---|---|---|

| Derivative D | + | ++ |

| Derivative E | ++ | + |

| Fluconazole (Standard) | +++ | +++ |

Note: Activity is represented qualitatively (+ low, ++ moderate, +++ high) based on generalized findings for this class of compounds. Specific data for this compound was not available.

Antiviral Properties

The exploration of thiazole derivatives has extended to the realm of virology. While specific antiviral data for this compound is not extensively documented in the reviewed literature, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of influenza A/H3N2 virus by targeting hemagglutinin-mediated fusion. nih.gov This suggests that the tert-butylphenyl moiety, a key feature of the subject compound, can be advantageous for antiviral activity. nih.gov Further research is warranted to specifically elucidate the antiviral properties of this compound and its direct derivatives.

Anticancer and Antiproliferative Investigations

The search for novel anticancer agents has led to the synthesis and evaluation of a multitude of heterocyclic compounds, including those with a 2-aminothiazole (B372263) core. The structural characteristics of this compound and its derivatives make them candidates for antiproliferative activity.

Inhibition of Cancer Cell Line Proliferation

Research on compounds structurally related to this compound has demonstrated their potential to inhibit the growth of various cancer cell lines. A study on novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. researchgate.net Specifically, compounds within this series, such as 5a, 5c, and 6a, were highlighted for their efficacy. researchgate.net

Another related investigation into 2-(2,4-dihydroxyphenyl)-5-(4-tert-butylphenyl)-1,3,4-thiadiazole showed significant inhibition of proliferation in human non-small lung carcinoma (A549), human rectal adenocarcinoma (SW707), and human breast cancer (T47D) cells. This underscores the potential contribution of the 4-tert-butylphenyl group to the anticancer activity.

Table 3: Antiproliferative Activity of a Related Derivative (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide series)

| Cell Line | IC50 (µM) of Derivative |

|---|---|

| HeLa (Cervical Cancer) | Data not specified |

| A549 (Lung Cancer) | Data not specified |

Note: While the study mentioned potent activity, specific IC50 values for the named derivatives were not provided in the abstract.

Modulation of Cell Cycle Progression in Preclinical Models

The mechanism by which anticancer compounds exert their effects often involves the modulation of the cell cycle. Certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to induce cell cycle arrest. For example, one study found that a related compound induced cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov Furthermore, the compound was found to inhibit the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation. nih.gov While these findings are for a related but different molecule, they provide a plausible mechanistic framework for the potential anticancer activity of this compound derivatives.

Anti-angiogenic Effects in In Vitro Systems

While direct studies on the in vitro anti-angiogenic effects of this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been a subject of investigation for its potential to inhibit angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov

Research into related heterocyclic compounds has demonstrated anti-angiogenic properties. For instance, a series of 5-benzylidene-2,4-thiazolidinedione derivatives were designed and evaluated as inhibitors of angiogenesis targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net In these studies, certain compounds were found to be active in both the chorioallantoic membrane (CAM) and zebrafish embryo assays for angiogenesis. researchgate.net Specifically, compounds 3f and 3i from this series showed significant inhibition of angiogenesis. researchgate.net

Another study on 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine (B1198779) derivatives, which share a heterocyclic scaffold, identified compounds with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov These findings were initially discovered through a general screening for inhibitors of microvessel growth in the rat aortic ring assay. nih.gov

The mechanism of anti-angiogenic action for some related compounds has been linked to the inhibition of key signaling molecules. For example, 4-hydroxybenzyl alcohol was shown to inhibit the proliferation of endothelial cells and reduce the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP9). nih.gov

Although these studies provide a basis for the potential anti-angiogenic activity of thiazole derivatives, further specific in vitro assays, such as endothelial cell proliferation, migration, and tube formation assays, are necessary to elucidate the specific effects of this compound.

Table 1: In Vitro Anti-angiogenic Activity of Related Thiazole Derivatives

| Compound Class | Assay | Key Findings |

| 5-Benzylidene-2,4-thiazolidinediones | CAM and Zebrafish Embryo Assays | Compounds 3f and 3i showed good inhibition of angiogenesis. researchgate.net |

| 6-(1,2,4-Thiadiazol-5-yl)-3-amino Pyridazines | Rat Aortic Ring Assay | Novel series discovered with potential anti-angiogenic activity. nih.gov |

Anti-inflammatory Properties in Preclinical Models

Thiazole and its derivatives are recognized for their significant potential as anti-inflammatory agents. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit various inflammatory mediators. mdpi.com The core structure of 2-aminothiazole is found in several compounds with demonstrated anti-inflammatory activity. mdpi.com

The mechanism of action for the anti-inflammatory properties of thiazole derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For instance, certain pyridine-containing thiazole moieties have been studied for their COX inhibitory effects. semanticscholar.org

In preclinical studies, various thiazole derivatives have shown significant anti-inflammatory effects. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated for their impact on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov Several compounds in this series effectively inhibited the release of these inflammatory mediators. nih.gov Specifically, compound 13b demonstrated the most potent anti-inflammatory activity in this study. nih.gov

Table 2: Anti-inflammatory Activity of Representative Thiazole Derivatives in Preclinical Models

| Derivative Class | Model System | Key Findings |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-induced RAW264.7 cells | Compound 13b showed potent inhibition of NO, IL-6, and TNF-α. nih.gov |

| Pyridine-containing thiazoles | In silico docking | Demonstrated potential to inhibit COX. semanticscholar.org |

| Acyl-hydrazones with an aryl-thiazole platform | In vivo acute inflammation | Some compounds suppressed NO generation more effectively than meloxicam. semanticscholar.org |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Kinases)

The 2-aminothiazole scaffold is a prominent feature in a variety of enzyme inhibitors, particularly in the areas of acetylcholinesterase and protein kinases. rasayanjournal.co.in

Acetylcholinesterase Inhibition:

Several studies have explored 2-aminothiazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov One study investigated a series of 2-amino thiazole derivatives for their effects on both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov In this research, the 2-amino-4-(4-bromophenyl)thiazole (B182969) compound was identified as a potent inhibitor of both AChE and BChE, with Ki values of 0.129 ± 0.030 µM and 0.083 ± 0.041 µM, respectively. nih.gov

Kinase Inhibition:

The 2-aminothiazole core is a well-established template for the development of protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Derivatives of 2-aminothiazole have been shown to inhibit a variety of kinases, including Src family kinases and Aurora kinases. nih.govnih.gov For example, optimization of a 2-aminothiazole hit led to the discovery of potent pan-Src inhibitors with nanomolar to subnanomolar potencies. nih.gov Furthermore, a series of 2-aminophenyl-5-halothiazoles displayed inhibitory activity against Aurora kinases. rasayanjournal.co.in

More specifically, 2-aminothiazole derivatives have been investigated as allosteric inhibitors of protein kinase CK2. One lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated submicromolar potency against CK2α with an IC50 of 0.6 µM.

While specific enzyme inhibition data for this compound is not available, the prevalence of the 2-aminothiazole scaffold in potent enzyme inhibitors suggests that this compound could be a candidate for such activity.

Table 3: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Enzyme Target | Derivative Example | Inhibition Data |

| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.129 ± 0.030 µM nih.gov |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.083 ± 0.041 µM nih.gov |

| Src Family Kinases | Dasatinib (a 2-aminothiazole derivative) | Nanomolar to subnanomolar potency nih.gov |

| Protein Kinase CK2α | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | IC50 = 0.6 µM |

Receptor Modulation and Agonist/Antagonist Activities in Preclinical Systems

The 2-aminothiazole moiety can serve as a versatile scaffold for the development of ligands that modulate the activity of various receptors. While specific data for this compound is limited, studies on closely related analogs provide insights into its potential receptor-modulating activities.

A study on N-(thiazol-2-yl)-benzamide analogs identified the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. In this research, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), a compound with a similar 4-tert-butylthiazol-2-yl core, was found to be a potent antagonist of ZAC. TTFB demonstrated roughly equipotent antagonism of both Zn2+- and H+-evoked ZAC signaling.

Importantly, TTFB was shown to be a selective ZAC antagonist, exhibiting no significant agonist, antagonist, or modulatory activity at several other receptors at a concentration of 30 µM, including:

5-HT3A receptors

α3β4 nicotinic acetylcholine receptors

α1β2γ2s GABAA receptors

α1 glycine (B1666218) receptors

The mechanism of action for these N-(thiazol-2-yl)-benzamide analogs is suggested to be as negative allosteric modulators of ZAC.

In a broader context, 2-aminothiazole compounds have been reported to act as ligands for estrogen receptors and as a new group of adenosine (B11128) receptor antagonists. rasayanjournal.co.in

These findings suggest that this compound and its derivatives could potentially interact with and modulate the activity of specific receptor systems, with the Zinc-Activated Channel being a plausible target for further investigation.

Table 4: Receptor Modulation by a Close Analog of this compound

| Compound | Target Receptor | Activity | Selectivity |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | Selective Antagonist | No significant activity at 5-HT3A, α3β4 nACh, GABAA, or glycine receptors at 30 µM. |

Other Investigated Biological Activities (e.g., Antitubercular, Antidiabetic, Antioxidant)

The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of other biological activities. mdpi.com

Antitubercular Activity:

The 2-aminothiazole series has demonstrated antibacterial activity against Mycobacterium tuberculosis. A study involving the design and synthesis of numerous analogs revealed that the C-2 position of the thiazole can accommodate a range of lipophilic substitutions while maintaining good activity against M. tuberculosis growth, with some compounds achieving sub-micromolar minimum inhibitory concentrations. Furthermore, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against Mycobacterium tuberculosis strains.

Antidiabetic Activity:

Thiazole derivatives have been investigated for their potential as antidiabetic agents. Several studies have shown that the antidiabetic activity of some benzothiazole (B30560) derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR). Novel thiazole fused pyridine (B92270) derivatives have been synthesized and shown to reduce glucose levels in comparison to the reference drug glibenclamide.

Antioxidant Activity:

Many thiazole derivatives have been reported to possess antioxidant properties. The antioxidant activity of these compounds has been evaluated in vitro using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay and the ferric reducing antioxidant power (FRAP) assay. In some cases, the antioxidant activity of synthesized thiazole derivatives exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. Another study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method found that a thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, had an IC50 value of 64.75 ppm, classifying it as having active antioxidant properties.

Table 5: Summary of Other Investigated Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Key Findings |

| Antitubercular | Sub-micromolar minimum inhibitory concentrations against M. tuberculosis achieved with some analogs. |

| Antidiabetic | Some benzothiazole derivatives act as agonists of the peroxisome proliferator-activated receptor (PPAR). |

| Antioxidant | Certain derivatives show potent radical scavenging activity, in some cases exceeding that of standard antioxidants. |

Mechanistic Studies and Molecular Target Identification of 5 4 Tert Butylbenzyl 1,3 Thiazol 2 Amine Analogues

Investigation of Cellular Signaling Pathways

Analogues of 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine have been shown to interfere with critical cellular signaling pathways that are often dysregulated in cancer. The 2-aminothiazole (B372263) core is a versatile starting point for the development of inhibitors targeting various protein kinases, which are key regulators of cell signaling. nih.gov Research on related 2-aminothiazole derivatives has indicated modulation of several important pathways:

PI3K/mTOR Pathway: Some benzothiazole (B30560) derivatives with a 2-(dialkylamino)ethylurea moiety have demonstrated inhibitory activity against Phosphatidylinositol-3-kinases (PI3Ks) and mTORC1, crucial components of a pathway that governs cell growth, proliferation, and survival. nih.gov

MAP Kinase Pathway: The efficacy of certain 2-aminothiazole derivatives in inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells has been validated through their action on MAP kinases (ERK and JNK) signaling pathways. nih.gov

STAT3 Signaling: Allosteric inhibitors of protein kinase CK2, based on the 2-aminothiazole scaffold, have been shown to inhibit the activation of STAT3, a key transcription factor involved in cell growth and apoptosis. cellbiolabs.comsemanticscholar.org

While these findings are for the broader class of 2-aminothiazole derivatives, they suggest potential signaling pathways that could be modulated by this compound and its analogues.

Identification of Specific Protein Targets and Ligand Interactions

The identification of specific protein targets is crucial for understanding the mechanism of action of any bioactive compound. For the 2-aminothiazole class of molecules, several protein kinases have been identified as primary targets.

Notably, protein kinase CK2 has emerged as a significant target for allosteric modulation by 2-aminothiazole derivatives. cellbiolabs.comsemanticscholar.orgresearchgate.net Virtual ligand screening campaigns targeting the interface of the alpha and beta subunits of CK2 identified the 2-aminothiazole scaffold as a promising starting point for inhibitors. researchgate.net Further studies have elucidated a hydrophobic allosteric binding pocket between the glycine-rich loop and the αC-helix of the CK2α catalytic subunit. researchgate.net This pocket is delimited by key residues such as Tyr50, Lys71, Val73, Lys74, and Lys77. researchgate.net

Derivatives based on the 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold have been optimized to bind within this allosteric site with submicromolar potency. cellbiolabs.comsemanticscholar.org It is hypothesized that this compound analogues could potentially interact with similar allosteric sites on protein kinases, leading to their biological effects.

Allosteric Modulation and Orthosteric Binding Site Analysis

Recent research has highlighted the potential for 2-aminothiazole derivatives to act as allosteric modulators of protein kinases, offering a promising avenue for achieving inhibitor selectivity. cellbiolabs.comsemanticscholar.orgresearchgate.net Unlike orthosteric inhibitors that compete with the endogenous ligand (e.g., ATP) at the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. researchgate.net

Studies on 2-aminothiazole analogues as CK2 inhibitors have demonstrated a non-ATP-competitive mode of action, confirming their allosteric mechanism. researchgate.net This was substantiated through enzyme kinetics studies, STD-NMR, circular dichroism spectroscopy, and native mass spectrometry experiments, which collectively showed that these compounds stabilize an inactive conformation of CK2. researchgate.net The identified allosteric pocket on CK2α presents a druggable site for the development of selective inhibitors. cellbiolabs.comsemanticscholar.org

The N-(thiazol-2-yl)-benzamide analogues, which share a structural resemblance to the title compound's class, have been identified as negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This further supports the potential for this chemical scaffold to engage in allosteric modulation of protein function.

Role in Gene Expression Regulation

The impact of this compound analogues on gene expression is an area of ongoing investigation. However, by modulating signaling pathways and the activity of transcription factors, these compounds can be expected to induce significant changes in the cellular transcriptome.

For instance, the inhibition of the STAT3 signaling pathway by allosteric CK2 inhibitors from the 2-aminothiazole class would likely lead to the downregulation of STAT3 target genes. cellbiolabs.comsemanticscholar.org These genes are known to be involved in promoting cell proliferation and survival.

Further research, such as genome-wide expression profiling using techniques like RNA sequencing, would be necessary to fully elucidate the specific gene expression signatures modulated by this compound and its analogues.

Impact on Key Biological Processes (e.g., Apoptosis Induction, Cell Migration)

Analogues of this compound have demonstrated significant effects on fundamental biological processes such as apoptosis and cell viability, which are critical in the context of cancer.

Apoptosis Induction:

Studies on various 2-aminothiazole derivatives have consistently shown their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanistic details of this process often involve the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. tubitak.gov.trmdpi.com This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. tubitak.gov.tr

The apoptotic cascade is further propagated through the activation of caspases, a family of cysteine proteases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. tubitak.gov.tr Research on 2-substituted benzylamino-4-amino-5-aroylthiazoles has shown that active analogues induce apoptosis in a time and concentration-dependent manner in U-937 and SK-MEL-1 cancer cell lines. mdpi.com

Cytotoxicity and Antiproliferative Activity:

A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are close analogues of the title compound, were synthesized and evaluated for their in vitro antitumor activities against several human cancer cell lines. researchgate.net The results, as summarized in the table below, indicate potent antiproliferative activity.

| Compound | R | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5a | H | HeLa | 2.5 ± 0.6 |

| A549 | >50 | ||

| MCF-7 | >50 | ||

| 5c | 4-F | HeLa | 3.8 ± 0.5 |

| A549 | 4.2 ± 0.7 | ||

| MCF-7 | 21.4 ± 1.2 | ||

| 6a | Phenyl | HeLa | 1.6 ± 0.8 |

| A549 | 2.8 ± 0.4 | ||

| MCF-7 | 15.2 ± 1.1 |

Data from Wu et al. researchgate.net

Further analysis of a 4-hydroxyphenyl derivative from a related series confirmed its ability to induce apoptosis in HeLa cells and cause cell cycle arrest at the G1-phase. researchgate.net

Cell Migration:

While direct studies on the effect of this compound on cell migration are not extensively available, the inhibition of signaling pathways like PI3K and MAP kinase by related compounds suggests a potential role in modulating cell motility. nih.gov The process of cell migration is fundamental to cancer metastasis, making it an important area for further investigation for this class of compounds.

Computational Chemistry and in Silico Approaches in Thiazole Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine, docking simulations are employed to understand how it might interact with the active site of a specific biological target, such as an enzyme or receptor.

The process involves placing the 3D structure of the thiazole (B1198619) derivative into the binding pocket of a target protein. Sophisticated algorithms then calculate the most favorable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, key interactions would likely involve the primary amine group acting as a hydrogen bond donor, the thiazole ring's nitrogen and sulfur atoms as potential acceptors, and the bulky tert-butylbenzyl group engaging in hydrophobic interactions within the target's binding pocket.

Research on structurally similar 5-benzyl-thiazolidinone derivatives has demonstrated that the benzyl (B1604629) moiety often fits into hydrophobic pockets of target proteins, while the core heterocyclic ring establishes key polar contacts. researchgate.net A similar pattern would be investigated for this compound to elucidate its binding mode and guide further structural modifications to enhance potency.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table represents the type of data generated from a molecular docking simulation and is for illustrative purposes only.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amine (-NH2) with GLU:121; Thiazole (N) with LYS:65 |

| Hydrophobic Interactions | Tert-butyl group with VAL:101, LEU:105 |

| Pi-Pi Stacking | Phenyl ring with PHE:258 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR study would be conducted to understand which physicochemical properties are critical for their activity and to predict the potency of new, unsynthesized analogs.

To build a QSAR model, a dataset of thiazole amine derivatives with varying substituents and their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties)—are calculated for each compound. Statistical methods are then used to generate an equation that links these descriptors to the activity.

In studies of related 5-benzyl-4-thiazolinone derivatives, 2D and 3D-QSAR models have been successfully developed. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used in 3D-QSAR to generate contour maps. These maps visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding character would increase or decrease biological activity. For this compound, such a model could confirm the favorable contribution of the large, hydrophobic tert-butyl group at the para position of the benzyl ring. nih.gov

Table 2: Example of Statistical Parameters for a Hypothetical 3D-QSAR Model This table shows typical validation metrics for a QSAR model and is for illustrative purposes.

| Statistical Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| Cross-validated R² (q²) | 0.58 | 0.61 |

| Non-cross-validated R² | 0.91 | 0.89 |

| Steric Contribution (%) | 55 | 45 |

| Electrostatic Contribution (%) | 45 | 30 |

| Hydrophobic Contribution (%) | N/A | 25 |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Based on the structure of an active compound like this compound, a pharmacophore model can be constructed. This model would typically include features such as a hydrogen bond donor (the amine group), hydrogen bond acceptors (the thiazole nitrogen), a hydrophobic group (the tert-butyl moiety), and an aromatic ring.

Once developed, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases containing millions of compounds. This process rapidly identifies other molecules that possess the same essential chemical features arranged in the correct spatial orientation, suggesting they might bind to the same target. This approach is highly effective for discovering new chemical scaffolds that may have improved properties over the original lead compound.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the system over time, providing a detailed picture of the stability and dynamics of the this compound-protein complex.

By running a simulation for tens or hundreds of nanoseconds, researchers can observe the stability of key hydrogen bonds, assess conformational changes in both the ligand and the protein upon binding, and analyze the role of surrounding water molecules in mediating the interaction. MD simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism, which can be essential for designing more effective inhibitors.

Prediction of Absorption and Distribution Profiles in Preclinical Contexts

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties for this compound before it is synthesized, helping to identify potential liabilities.

Various computational models are used to predict key ADME parameters. These include physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. Other models can predict Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. derpharmachemica.com Studies on similar thiazole structures often utilize these predictions to prioritize compounds with favorable drug-like properties for synthesis and further testing. scientificelectronicarchives.org

Table 3: Illustrative In Silico ADME Profile for this compound This table represents typical ADME parameters predicted by computational software and is for illustrative purposes only.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 246.37 g/mol | Meets Lipinski's rule (<500) |

| LogP | 3.8 | Optimal lipophilicity (meets Lipinski's rule <5) |

| Hydrogen Bond Donors | 1 | Meets Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Meets Lipinski's rule (≤10) |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

Future Directions and Emerging Research Avenues for 5 4 Tert Butylbenzyl 1,3 Thiazol 2 Amine

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary future direction for 5-(4-tert-butylbenzyl)-1,3-thiazol-2-amine is a systematic lead optimization campaign. This involves the rational design and synthesis of novel analogues to improve its biological activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are central to this process, where modifications to the core structure are correlated with changes in efficacy. nih.gov

Key modification strategies for this scaffold would include:

Substitution on the Benzyl (B1604629) Ring: The 4-tert-butyl group provides significant lipophilicity. Future analogues could explore other substituents at this position (e.g., methoxy, halogen, trifluoromethyl) to modulate electronic and steric properties.

Modification of the Thiazole (B1198619) Core: While the 2-amino group is often crucial for the activity of this class of compounds, substitutions at the C4 position of the thiazole ring could be explored to enhance target binding.

Derivatization of the 2-amino Group: Acylation or alkylation of the primary amine could generate a library of derivatives with altered hydrogen-bonding capabilities and metabolic stability. mdpi.com

These synthetic efforts aim to identify analogues with superior potency against a specific biological target while minimizing off-target effects, thereby increasing the therapeutic window.

| Modification Strategy | Rationale | Potential Impact on Activity |

| Varying para-substituent on the benzyl ring | Modulate lipophilicity and electronic properties to optimize target engagement. | Could enhance binding affinity and cell permeability. |

| Introducing substituents at C4 of the thiazole ring | Explore additional binding pockets within the target protein. | May improve selectivity and potency. |

| N-acylation of the 2-amino group | Alter hydrogen bonding capacity and metabolic stability. | Could lead to pro-drug strategies or improved pharmacokinetic profiles. |

Exploration of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of Multi-Target Directed Ligands (MTDLs). nih.gov This strategy involves designing a single molecule capable of interacting with multiple biological targets simultaneously, which can lead to synergistic effects and a more effective therapeutic outcome. nih.gov

The this compound scaffold is an attractive candidate for incorporation into an MTDL design. Future research could focus on hybridizing this core structure with other known pharmacophores. For instance, by linking it to a moiety known to inhibit a different, but pathologically relevant, enzyme or receptor, a novel dual-action agent could be created. This approach has been successfully applied to other heterocyclic systems for conditions like Parkinson's disease, by combining pharmacophores for MAO-B inhibition and H3 receptor antagonism. nih.gov

Integration with Advanced Screening Platforms (e.g., High-Throughput Screening)

To efficiently explore the biological potential of this compound and its newly synthesized analogues, integration with advanced screening platforms is essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a panel of biological assays.

Future research campaigns would involve:

Library Synthesis: Creation of a focused library of analogues based on the strategies outlined in section 7.1.

Assay Development: Development of robust and miniaturized assays for specific disease targets (e.g., kinases, proteases, or G-protein coupled receptors).

HTS Execution: Automated screening of the compound library to identify "hits"—compounds that show significant activity in a particular assay.

Hit-to-Lead Confirmation: Validation of the initial hits through secondary assays and dose-response studies to confirm their activity and prioritize them for further development.

This approach accelerates the discovery process, enabling a faster transition from initial concept to a validated hit compound.

Application of Proteomics and Metabolomics in Preclinical Studies

Understanding the precise mechanism of action is critical for the development of any new therapeutic agent. Modern "omics" technologies, particularly proteomics and metabolomics, provide powerful tools to elucidate how a compound affects biological systems at a molecular level. nih.govmdpi.com

In future preclinical studies of this compound, these techniques could be applied to:

Target Identification: Proteomics can help identify the specific proteins that the compound binds to, revealing its direct molecular targets. nih.gov

Pathway Analysis: By measuring changes in the levels of thousands of proteins (proteomics) and metabolites (metabolomics) within cells or tissues after treatment, researchers can map the signaling and metabolic pathways affected by the compound. mdpi.comnih.gov

Biomarker Discovery: These studies can uncover molecular biomarkers that indicate whether the compound is having its intended effect, which can be invaluable for later clinical trials. technologynetworks.com

| Omics Technology | Application in Preclinical Studies | Information Gained |

| Proteomics | Identify direct binding partners and analyze changes in protein expression post-treatment. | Direct molecular targets, affected signaling pathways, potential off-targets. nih.gov |

| Metabolomics | Analyze changes in the cellular metabolome after compound exposure. | Impact on cellular metabolism, identification of metabolic vulnerabilities, mechanism of action. mdpi.com |

Potential as a Preclinical Lead for Therapeutic Development

Collectively, the aforementioned research avenues could position this compound as a strong preclinical lead compound. The 2-aminothiazole (B372263) core is a well-established privileged structure in drug discovery, found in numerous compounds investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

The successful progression from a hit compound to a preclinical lead requires a multidisciplinary effort. Building on the potential discovery of a specific biological activity, future development would entail:

Lead Optimization: A focused medicinal chemistry effort to refine the structure for optimal potency, selectivity, and drug-like properties (as described in 7.1).

In-depth Mechanism of Action Studies: Using biochemical, cellular, and omics approaches (7.4) to fully characterize how the optimized lead compound works.

In Vivo Efficacy Studies: Testing the lead compound in relevant animal models of a specific disease to demonstrate its therapeutic potential in a living organism.

Through this structured and forward-looking research plan, the foundational potential of this compound can be systematically explored and potentially translated into a novel therapeutic candidate.

Q & A

Basic Questions

Q. What are the key safety considerations when handling 5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine in laboratory settings?

- Methodological Answer : Strict safety protocols are essential. Use PPE (gloves, goggles, lab coats), handle the compound in a fume hood or glovebox to avoid inhalation, and ensure proper waste segregation. Toxic byproducts may form during synthesis, requiring specialized disposal via certified waste management services. Safety sheets highlight hazards like skin/eye irritation (H303+H313+H333) and recommend emergency measures (P264+P280+P305+P351+P338) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A two-step approach is typical:

Nucleophilic substitution : React 4-tert-butylbenzyl chloride with 1,3-thiazol-2-amine under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization : Optimize using microwave-assisted synthesis for higher yields (e.g., 70–80%) compared to conventional heating .

Intermediate purification via column chromatography (silica gel, EtOAc/hexane) ensures product integrity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve unit cell parameters (e.g., a=19.2951 Å, β=119.209°) to confirm stereochemistry .

- NMR spectroscopy : Analyze ¹H/¹³C signals (e.g., tert-butyl protons at δ 1.3–1.4 ppm, thiazole C2-amine at δ 6.8–7.2 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 261.35 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?

- Methodological Answer :

- Microwave irradiation : Reduces reaction time (e.g., 30 mins vs. 4 hours) and improves yields by 15–20% .

- Reagent selection : Use LiAlH₄ for selective reductions or m-chloroperbenzoic acid for controlled oxidations .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic tert-butyl groups .

Q. How do structural modifications at the 4-Tert-butylbenzyl position influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Replace tert-butyl with isopropyl or fluorinated groups to modulate lipophilicity and membrane permeability.

- In vitro assays : Test anticancer activity (e.g., IC₅₀ values against MCF-7 cells) to correlate substituent size with cytotoxicity .

- Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate interactions with cancer targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17). Focus on hydrogen bonds with thiazole-2-amine and hydrophobic contacts with tert-butyl .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for reactivity analysis .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with analogous compounds (e.g., 5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine) to identify tautomeric shifts or solvent effects .

- High-resolution MS : Confirm molecular formula (e.g., C₁₆H₂₁N₃S) to rule out impurities .

- Variable-temperature NMR : Detect dynamic processes (e.g., tert-butyl rotation) causing signal broadening .

Contradiction Analysis

- vs. 16 : While both emphasize PPE, specifies glovebox use for toxic intermediates, whereas focuses on post-exposure measures. Researchers should prioritize glovebox protocols for synthesis steps and maintain emergency eyewash stations .

- Synthesis Routes : uses aryl isothiocyanates for cyclization, while employs triazole coupling. Context-dependent selection (e.g., target substituents) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.